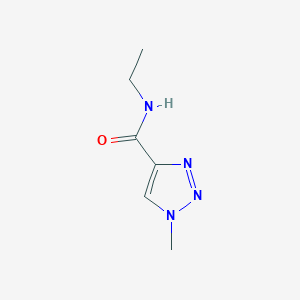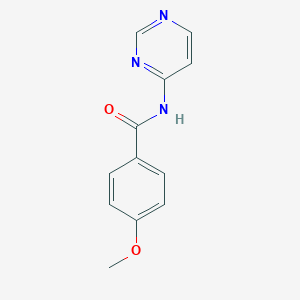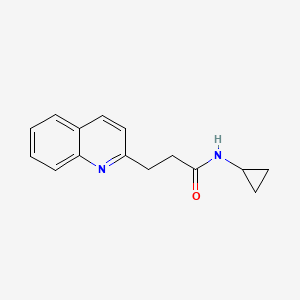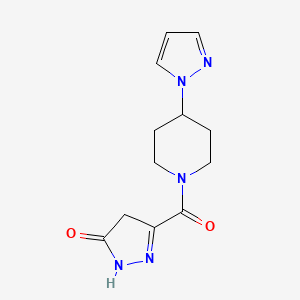
(4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanone, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potent psychoactive effects. This compound is a member of the indazole-based synthetic cannabinoids and was first identified in 2014. Since then, it has been the subject of numerous scientific studies to understand its synthesis, mechanism of action, and potential applications.
作用機序
(4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of many physiological processes, including pain sensation, mood regulation, and appetite. The activation of the CB1 receptor by (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA leads to the release of neurotransmitters, including dopamine and serotonin, which are responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
(4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA has a range of biochemical and physiological effects, including analgesia, sedation, and altered mood. The activation of the CB1 receptor by this compound leads to the release of neurotransmitters that are responsible for these effects. In addition, (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA has been shown to have anti-inflammatory effects, which may have potential therapeutic applications.
実験室実験の利点と制限
(4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. In addition, its synthetic nature allows for precise control over the purity and concentration of the compound, ensuring reproducibility in scientific experiments. However, the psychoactive effects of (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA may limit its use in certain experiments, and caution should be taken when handling this compound.
将来の方向性
There are several future directions for the study of (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA. One area of research is the potential therapeutic applications of this compound, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to understand the long-term effects of (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA on the endocannabinoid system and its potential for addiction. Finally, the synthesis of new indazole-based synthetic cannabinoids may lead to the development of compounds with improved therapeutic potential and fewer side effects.
合成法
The synthesis of (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA involves the reaction of 4-en-pentyl-1-ylindazole-3-carboxylic acid and 4-aminopiperidine in the presence of a coupling reagent. This reaction results in the formation of (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA, which can then be purified using standard chromatography techniques. The synthesis of this compound is challenging due to the complexity of the indazole ring system and the need for high purity to ensure reproducibility in scientific experiments.
科学的研究の応用
(4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA has been used extensively in scientific research to understand its mechanism of action and potential applications. This compound is a potent agonist of the cannabinoid receptors, which are involved in many physiological processes, including pain sensation, mood regulation, and appetite. The use of (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA in scientific research has contributed to a better understanding of the endocannabinoid system and its role in various physiological processes.
特性
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-17-9-11-3-2-10(8-13(11)16-17)14(19)18-6-4-12(15)5-7-18/h2-3,8-9,12H,4-7,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNGUVYOOVMSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)

![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)


![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)
![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)

![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)
![4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide](/img/structure/B6638768.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)
![N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638778.png)

![1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide]](/img/structure/B6638785.png)